Lithium 4-ethylhexanoate
Description
Lithium 4-ethylhexanoate (CAS: 94313-54-9, EINECS: 304-953-6) is a lithium carboxylate salt derived from 4-ethylhexanoic acid, with the molecular formula C₈H₁₅LiO₂ and a molecular weight of 150.14 g/mol . Structurally, it features a branched alkyl chain (4-ethylhexanoate), which distinguishes it from linear-chain lithium carboxylates. This compound is primarily utilized in industrial applications such as lubricant formulations and grease production, where its moderate solubility in organic matrices and thermal stability are advantageous .
Properties
CAS No. |
94313-54-9 |
|---|---|
Molecular Formula |
C8H15LiO2 |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
lithium;4-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.Li/c1-3-7(4-2)5-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
XMSZNLYHBMXYJW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCC(CC)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium 4-ethylhexanoate can be synthesized through the reaction of 4-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving 4-ethylhexanoic acid in an appropriate solvent, such as ethanol or water, and then adding lithium hydroxide or lithium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Hydrolysis in Aqueous Solutions
Lithium 2-ethylhexanoate (C₈H₁₅LiO₂) likely undergoes hydrolysis in water, breaking down into 2-ethylhexanoic acid and lithium hydroxide (LiOH):
This reaction is consistent with the general behavior of metal carboxylates in aqueous environments .
Reactions with Acids or Bases
-
Acid Displacement : In solutions containing stronger acids (e.g., HCl), lithium 2-ethylhexanoate may react to form the corresponding acid and lithium chloride:
-
Formation of Other Salts : Reaction with metal hydroxides (e.g., NaOH) could yield sodium 2-ethylhexanoate and lithium hydroxide:
Thermal Stability and Decomposition
Lithium carboxylates generally decompose at elevated temperatures, often forming carbonates or releasing carbon dioxide. For example, lithium salts like Li₂CO₃ decompose above 800°C . While no specific data exists for lithium 2-ethylhexanoate, similar behavior may occur:
Compatibility with Battery Materials
Lithium salts are critical in lithium-ion battery electrolytes. While lithium 2-ethylhexanoate is not explicitly studied in battery contexts, analogous lithium carboxylates (e.g., LiPF₆, LiBF₄) participate in solid-electrolyte interphase (SEI) formation . For example:
-
Electrolyte Degradation : PF₅ (a decomposition product of LiPF₆) reacts with Li₂CO₃ to form LiF and POF₃ .
-
Stabilization via Polymer Binders : In solid polymer electrolytes (SPEs), lithium salts enhance ion transport. For instance, LiClO₄ and LiBF₄ improve cycling stability in polycarbonate-based SPEs .
Research Gaps and Limitations
-
Lack of Direct Data : No studies specifically address lithium 2-ethylhexanoate’s reactivity. Inferences are drawn from analogous systems .
-
Structural Variants : The query mentions “4-ethylhexanoate,” but available data pertains to the 2-ethyl isomer. Confirming the correct structure is essential for accurate analysis .
-
Environmental Behavior : Ecological assessments of lithium salts (e.g., in ) highlight the need for stability studies in diverse media.
Scientific Research Applications
Lithium 4-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lithium’s effects on biological systems, particularly in the context of mood stabilization and neurological research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of bipolar disorder and other psychiatric conditions.
Industry: It is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of lithium 4-ethylhexanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase. These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects. In industrial applications, this compound acts as a catalyst or additive, enhancing the efficiency and selectivity of chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
Structural and Chemical Properties
Lithium carboxylates vary significantly in structure, solubility, and reactivity. Below is a comparative analysis of lithium 4-ethylhexanoate with other lithium salts:
Table 1: Comparative Properties of Lithium Carboxylates
Key Observations:
Branched vs. Linear Chains: this compound’s branched structure enhances its solubility in nonpolar solvents compared to linear-chain salts like lithium succinate, making it preferable for grease formulations .
Lithium Ion Density: Salts like lithium citrate (3 Li⁺/molecule) exhibit higher ionic activity, which correlates with enhanced biological efficacy (e.g., acaricidal activity in honeybee parasites) . In contrast, this compound’s single Li⁺ limits its ionic interactions but improves compatibility with organic matrices.
Thermal Stability: All listed compounds show high thermal stability, though this compound and lithium citrate are particularly suited for high-temperature applications due to their resistance to decomposition .
Functional Comparisons
- Solubility: Lithium acetate and citrate display high water solubility, enabling their use in aqueous systems (e.g., battery electrolytes or pharmaceutical solutions). This compound’s moderate solubility restricts it to hydrophobic applications like lubricants .
- Cost and Availability: Lithium chloride and citrate are cost-effective for large-scale use, while this compound’s niche applications may incur higher production costs .
- Reactivity : Heavier alkali metal analogs (e.g., sodium/potassium carboxylates) are more reactive and less stable than lithium salts, limiting their industrial utility .
Research Findings
- Lithium citrate’s high Li⁺ density improves charge transfer efficiency but may compromise electrode stability .
- Material Synthesis: Lithium succinate and related dicarboxylates are employed in synthesizing inorganic-organic frameworks due to their rigid structures, a feature less prominent in branched carboxylates like this compound .
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